molecular formula C21H16N4O3S B10879267 N-(4-acetylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10879267
M. Wt: 404.4 g/mol
InChI Key: GGJKENJYMWXPFZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H16N4O3S and its molecular weight is 404.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H16N4O3S

Molecular Weight

404.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H16N4O3S/c1-13(26)14-7-9-16(10-8-14)23-18(27)12-29-21-24-19(15-5-3-2-4-6-15)17(11-22)20(28)25-21/h2-10H,12H2,1H3,(H,23,27)(H,24,25,28)

InChI Key

GGJKENJYMWXPFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(4-acetylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound notable for its unique structural features, which include an acetylphenyl group, a cyano group, and a sulfanyl moiety attached to a pyrimidine ring. This compound is part of a broader category of molecules recognized for their diverse biological activities and potential therapeutic applications.

Structural Characteristics

The compound's structure can be described as follows:

Component Description
Acetylphenyl Group Provides hydrophobic interactions and potential for enzyme binding.
Cyano Group Enhances reactivity and may facilitate interactions with biological targets.
Sulfanyl Moiety Likely plays a role in enzyme inhibition and receptor modulation.
Pyrimidine Ring Capable of hydrogen bonding and π-π interactions, enhancing biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The cyano and sulfanyl groups may bind to key enzymes involved in various metabolic pathways.
  • Receptor Modulation : The compound can interact with receptors, potentially altering their activity.
  • Nucleic Acid Interaction : It may affect DNA/RNA processes such as replication and transcription.

Anticonvulsant Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related pyrimidine derivatives have shown efficacy in animal models of epilepsy, particularly through tests like the maximal electroshock (MES) and pentylenetetrazole (PTZ) models .

Case Studies

  • Study on Pyrimidine Derivatives :
    • A series of pyrimidine derivatives were synthesized and tested for anticonvulsant activity.
    • Results indicated that certain compounds demonstrated significant protection against seizures in the MES test, emphasizing the importance of structural components like the pyrimidine ring in enhancing biological activity .
  • Mechanistic Insights :
    • In vitro studies revealed that some derivatives acted as moderate binders to neuronal voltage-sensitive sodium channels, suggesting a mechanism by which they exert anticonvulsant effects .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring : Synthesized through condensation reactions involving suitable aldehydes and urea derivatives.
  • Introduction of Functional Groups : Cyano and sulfanyl groups are introduced via nucleophilic substitution reactions using appropriate reagents.

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